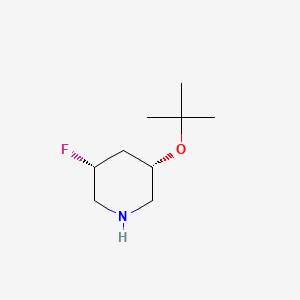
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is a chiral piperidine derivative with a tert-butoxy group at the 3-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced at the 3-position using tert-butyl alcohol and an appropriate protecting group strategy.
Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The tert-butoxy group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- (3S,5R)-2-amino-5-[(tert-butoxy)carbonyl]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid .
- Tert-butyl N-({[(tert-butoxy)carbonyl]amino}({2-[(2R,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]ethyl}imino)methyl)carbamate .
Uniqueness
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a fluorine atom. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H18FNO |
|---|---|
分子量 |
175.24 g/mol |
IUPAC名 |
(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C9H18FNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChIキー |
AHSKJKSPFWUBFO-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)F |
正規SMILES |
CC(C)(C)OC1CC(CNC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


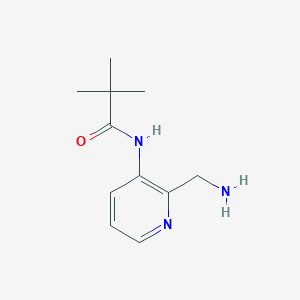
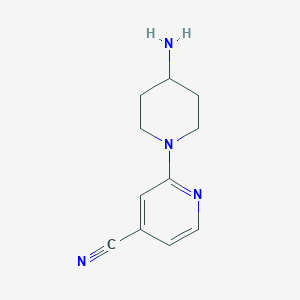

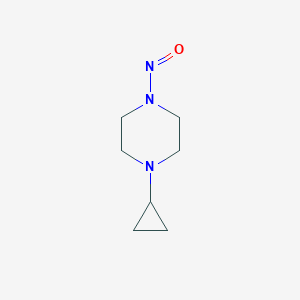
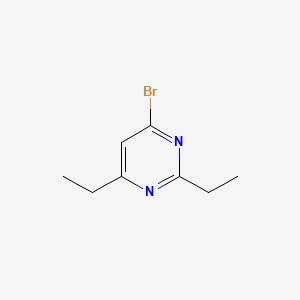
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
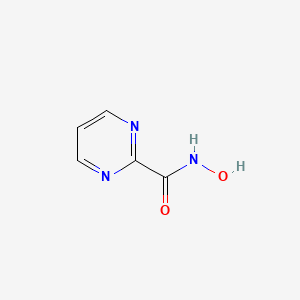
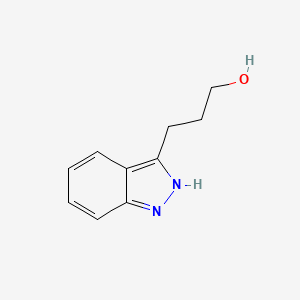
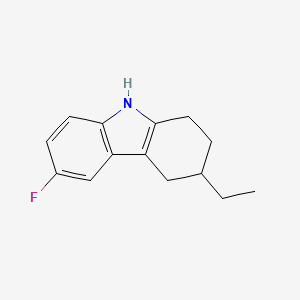
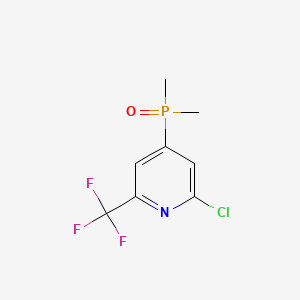
![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)

